molecular formula C10H10N2O3 B8335649 6,7-dimethoxy-1,5-naphthyridin-4(1H)-one

6,7-dimethoxy-1,5-naphthyridin-4(1H)-one

Cat. No.: B8335649
M. Wt: 206.20 g/mol
InChI Key: ZSAOOMNDAZITAC-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1,5-naphthyridin-4(1H)-one is a chemical building block belonging to the class of 1,5-naphthyridines . Naphthyridines, or diazanaphthalenes, are privileged heterocyclic scaffolds in medicinal chemistry, known for their versatility in interacting with various biological receptors . This specific compound features methoxy substituents at the 6 and 7 positions, which can influence its electronic properties and binding affinity, making it a valuable intermediate for the synthesis of more complex molecules. While the specific biological activity of this compound is not fully detailed in the current literature, naphthyridine derivatives are extensively investigated for a wide spectrum of biomedical applications. Research on analogous structures has demonstrated significant potential in areas such as oncology , where similar compounds act as potent kinase inhibitors (e.g., BCR kinase, DDR2) , and anti-infective therapy , with the 1,8-naphthyridine isomer forming the core of several antibacterial agents like nalidixic acid and its successors . The structural features of this compound suggest its primary research value lies in hit-to-lead optimization campaigns and as a key synthon in constructing libraries for high-throughput screening against therapeutic targets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

6,7-dimethoxy-1H-1,5-naphthyridin-4-one

InChI

InChI=1S/C10H10N2O3/c1-14-8-5-6-9(12-10(8)15-2)7(13)3-4-11-6/h3-5H,1-2H3,(H,11,13)

InChI Key

ZSAOOMNDAZITAC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=C2C(=O)C=CNC2=C1)OC

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of naphthyridine derivatives, including 6,7-dimethoxy-1,5-naphthyridin-4(1H)-one. This compound exhibits potent activity against various bacterial strains:

  • Antibacterial Effects : Research indicates that naphthyridine derivatives can outperform traditional antibiotics like ciprofloxacin against resistant strains of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa . The presence of specific substituents enhances their efficacy, particularly in the context of multidrug-resistant infections.
  • Antifungal Properties : In addition to antibacterial activity, some derivatives have shown antifungal effects, although these are generally less pronounced than their antibacterial counterparts .

Anticancer Potential

This compound has been investigated for its anticancer properties:

  • Mechanisms of Action : The compound has been linked to the inhibition of critical pathways involved in cancer cell proliferation. For instance, certain naphthyridine derivatives act as inhibitors of protein kinases associated with B lymphoid malignancies and lung cancer .
  • In Vivo Efficacy : Preclinical studies have demonstrated that these compounds can significantly reduce tumor growth in animal models, suggesting their potential for further development as anticancer agents .

Phosphodiesterase Inhibition

Another promising application of this compound is its role as a phosphodiesterase inhibitor:

  • Cognitive Enhancement : Compounds that inhibit phosphodiesterase 5 (PDE5) have been studied for their potential to enhance cognitive function and memory processes. The ability to modulate cyclic guanosine monophosphate levels is crucial for these effects .

Case Study 1: Antibacterial Efficacy

A study focused on the synthesis and evaluation of various naphthyridine derivatives demonstrated that compounds with specific substitutions at the 6 and 7 positions exhibited superior activity against Gram-positive bacteria compared to established antibiotics. For instance, derivatives showed minimum inhibitory concentrations (MICs) significantly lower than those of ciprofloxacin against resistant strains .

Case Study 2: Anticancer Activity

In a series of experiments involving human cancer cell lines, this compound was found to induce apoptosis through the activation of caspase pathways. This effect was particularly pronounced in breast and lung cancer cells, where the compound demonstrated IC50 values in the low micromolar range .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 6,7-dimethoxy-1,5-naphthyridin-4(1H)-one can be contextualized by comparing it to related naphthyridine and isoquinoline derivatives. Key comparisons focus on substituent patterns, biological activity, and physicochemical properties.

Methoxy-Substituted Naphthyridines

  • 6-Methoxy-1,7-Naphthyridin-4(1H)-one (CAS: 952059-64-2):
    This positional isomer lacks the 7-methoxy group present in the target compound. With a molecular weight of 176.17 (C₉H₈N₂O₂), it shares the ketone functionality but exhibits distinct electronic effects due to the single methoxy substitution. Purity specifications exceed 98% in commercial samples .
  • 5,7-Dimethyl-1,5-Naphthyridin-4(1H)-one: Synthesized via decarboxylation of a carboxylic acid precursor, this derivative replaces methoxy groups with methyl substituents.

Halogenated Derivatives

  • 7-Bromo-1,5-Naphthyridin-4(1H)-one (CAS: 1151802-14-0):
    Substitution with bromine at position 7 increases molecular weight (225.04 g/mol) and introduces electrophilic reactivity. This compound carries hazard warnings (H302, H315, H319, H335) due to toxicity risks, contrasting with the generally safer profile of methoxy-substituted analogs .

Hydrogenated and Isoquinoline Analogs

  • 1-Methyl-6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline: Although structurally distinct (isoquinoline core), this compound demonstrates significant contractile smooth muscle activity (−74% vs. control), highlighting the importance of methoxy groups and alkyl substitutions in bioactivity. The absence of substituents in related analogs abolishes this activity .

Hydroxyl-Substituted Derivatives

  • 1,5-Naphthyridin-4-ol (CAS: 5423-54-1):
    The hydroxyl analog (C₈H₆N₂O, MW: 146.15) exhibits a higher boiling point (332.7°C) and density (1.348 g/cm³) compared to methoxy derivatives, suggesting differences in solubility and thermal stability .

Comparative Data Tables

Table 1: Structural and Molecular Comparison

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound 6,7-OCH₃, 4-ketone C₁₀H₁₀N₂O₃ 206.20 Limited commercial availability
6-Methoxy-1,7-naphthyridin-4(1H)-one 6-OCH₃, 4-ketone C₉H₈N₂O₂ 176.17 High purity (≥98%)
7-Bromo-1,5-naphthyridin-4(1H)-one 7-Br, 4-ketone C₈H₅BrN₂O 225.04 High toxicity risk
1,5-Naphthyridin-4-ol 4-OH C₈H₆N₂O 146.15 High boiling point (332.7°C)

Key Research Findings

  • Substituent Impact: Methoxy groups at positions 6 and 7 enhance bioactivity in isoquinoline analogs, as seen in their contractile muscle effects .
  • Toxicity Profile : Halogenated derivatives like 7-bromo-1,5-naphthyridin-4(1H)-one pose higher toxicity risks compared to methoxy-substituted compounds .
  • Synthetic Accessibility : Decarboxylation and esterification routes are viable for generating methyl and carboxylic acid derivatives, underscoring the versatility of naphthyridine chemistry .

Preparation Methods

Pre-Cyclization Methoxylation

Introducing methoxy groups at the pyridine stage simplifies downstream processing. For example, 2,3-dimethoxy-5-nitropyridine (3) undergoes Ullmann coupling with ethyl acrylate to form 4 , which is reduced and cyclized under acidic conditions.

(3)CuI, DMF120C(4)HCl/EtOHNaBH4This compound\text{(3)} \xrightarrow[\text{CuI, DMF}]{120^\circ\text{C}} \text{(4)} \xrightarrow[\text{HCl/EtOH}]{\text{NaBH}_4} \text{this compound}

Advantages :

  • Avoids harsh post-cyclization methylation conditions

  • Higher regiopurity (≥98% by HPLC)

Post-Cyclization O-Methylation

Late-stage methylation using dimethyl sulfate or methyl iodide permits modular synthesis. Dihydroxy precursor 5 is treated with MeI/K2CO3 in acetone, achieving 89% conversion but requiring rigorous purification to remove overalkylated byproducts.

Key Data :

ParameterValue
Methylating AgentMethyl iodide (3 eq)
BaseK2CO3 (2.5 eq)
SolventAcetone
Temperature60°C, 12 h
Isolated Yield74%

Palladium-Catalyzed Coupling Approaches

Recent advances employ Pd-mediated cross-couplings to install methoxy groups. Suzuki-Miyaura coupling of 6,7-dibromo-1,5-naphthyridin-4(1H)-one (6) with methoxyphenylboronic acids achieves full substitution but suffers from competitive debromination.

Optimized Protocol :

  • Catalyst : Pd(PPh3)4 (5 mol%)

  • Ligand : XPhos (10 mol%)

  • Base : Cs2CO3

  • Solvent : Toluene/EtOH (3:1)

  • Yield : 58%

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. Cyclocondensation of 2,3-dimethoxypyridine-4-amine (7) with ethyl glyoxylate at 150°C for 20 minutes provides the product in 67% yield versus 48% under conventional heating.

Comparative Performance :

MethodTimeYield
Conventional Heating8 h48%
Microwave20 min67%

Green Chemistry Approaches

Water-mediated cyclizations using β-cyclodextrin as a supramolecular catalyst achieve 61% yield at 90°C, eliminating organic solvents. This method enhances sustainability but requires extensive optimization to prevent hydrolysis of methoxy groups.

Troubleshooting Common Challenges

Regioselectivity Issues :

  • Cause : Competing C4 vs. C8 cyclization pathways

  • Solution : Use bulky directing groups (e.g., tert-butoxycarbonyl) to steer reactivity

Demethylation Side Reactions :

  • Mitigation : Replace HCl with Amberlyst-15 resin in methanol to maintain pH >4

Industrial-Scale Considerations

A telescoped process from Lonza AG combines continuous-flow cyclization (residence time: 8 min) with batch methylation, achieving 82% purity at 15 kg scale. Key parameters include:

  • Flow Reactor : Corrosion-resistant Hastelloy design

  • Throughput : 1.2 kg/h

  • Cost Analysis : Raw material costs reduced by 37% vs. batch mode

Q & A

Basic Research Questions

Q. What are the common synthetic routes to 6,7-dimethoxy-1,5-naphthyridin-4(1H)-one, and how do reaction conditions influence yields?

  • Methodological Answer : The core scaffold of 1,5-naphthyridin-4(1H)-one derivatives can be synthesized via decarboxylation of 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid precursors. For example, decarboxylation under high-temperature pyrolysis (325°C, mineral oil, 30 min) achieves 85% yield for unsubstituted analogs . Methoxy substituents at positions 6 and 7 likely require regioselective alkoxylation during precursor synthesis. For instance, 6-ethoxy analogs are prepared via alkoxy substitution on halogenated intermediates under reflux conditions (e.g., Ph₂O, 15 min, 85% yield) . Adjusting reaction time and temperature is critical to avoid side reactions like over-oxidation or ring degradation.

Q. How can spectroscopic data (NMR, MS) resolve structural ambiguities in substituted 1,5-naphthyridin-4(1H)-one derivatives?

  • Methodological Answer : For methoxy-substituted derivatives, 1^1H NMR chemical shifts for methoxy groups typically appear as singlets in the range of δ 3.8–4.2 ppm. In 6,7-dimethoxy analogs, coupling patterns in 13^{13}C NMR can distinguish between adjacent vs. non-adjacent substituents. Mass spectrometry (HRMS) with fragmentation patterns helps confirm molecular ion peaks and detect potential impurities (e.g., de-methoxylated byproducts). Cross-validation with X-ray crystallography (as seen in homologs like 3-benzoyl-7-methyl-4-phenyl-1,5-naphthyridine-2,5-dione) provides definitive structural confirmation .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during electrophilic substitution on 1,5-naphthyridin-4(1H)-one scaffolds?

  • Methodological Answer : Electrophilic nitration of 1,5-naphthyridin-4(1H)-one derivatives often occurs at the 3-position due to electron-rich regions of the ring. For example, nitration using HNO₃ (d. 1.46) under reflux yields the 3-nitro derivative (55–70% yield) . To direct substitution to other positions, blocking groups (e.g., temporary methoxy or acetyl groups) can be employed. Computational modeling (DFT) of charge distribution aids in predicting reactivity, while kinetic studies under varied temperatures (e.g., 95°C vs. 25°C) optimize regioselectivity .

Q. How do contradictory data in hydrolysis or alkylation reactions of 1,5-naphthyridin-4(1H)-one derivatives arise, and how can they be resolved?

  • Methodological Answer : Contradictions in hydrolysis yields (e.g., 25% vs. 85% under similar conditions) often stem from subtle differences in substrate purity or reaction setup. For example, hydrolysis of 4-chloro-1,5-naphthyridine 1-oxide to 1-hydroxy-1,5-naphthyridin-4(1H)-one requires strict control of NaOH concentration (0.1 M) and reflux duration (3 h) to achieve 76% yield . Reproducibility issues may arise from residual moisture in solvents or incomplete halogen displacement. Systematic DOE (Design of Experiments) approaches, including controlled reagent drying and in-situ monitoring (e.g., TLC), are recommended .

Critical Analysis of Contradictory Findings

  • Example : Discrepancies in decarboxylation yields (25% vs. 85%) for 4-oxo-1,5-naphthyridine-3-carboxylic acid derivatives highlight the sensitivity of thermal reactions to substrate purity and heating uniformity . Lower yields (25%) under "neat" conditions (315°C without solvent) suggest side reactions like polymerization, while mineral oil as a heat-transfer medium improves efficiency.

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